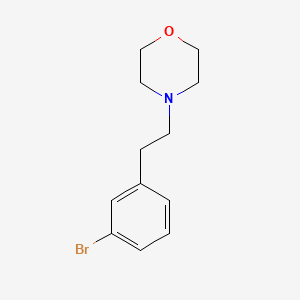

4-(3-Bromophenethyl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "4-(3-Bromophenethyl)morpholine" is not directly mentioned in the provided papers, but the papers do discuss various morpholine derivatives and their synthesis, molecular structures, chemical reactions, and physical and chemical properties. Morpholines are a class of organic chemical compounds characterized by a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. This class of compounds is known for its chemical versatility and is used in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of substituted morpholines has been explored in several studies. A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols is described, utilizing a Pd-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide, leading to moderate to good yields of the morpholine products as single stereoisomers . Another study reports the synthesis of a morpholine derivative by reacting a bromo-substituted compound with morpholine, followed by characterization through various spectroscopic methods . Additionally, the reactivity of p-bromophenyl vinyl sulphone towards the morpholine enamine from 4a-methyl-trans-decalin-2-one has been investigated, resulting in a mixture of enamine derivatives .

Molecular Structure Analysis

The molecular structure of morpholine derivatives has been elucidated using X-ray crystallography and spectroscopic techniques. For instance, the crystal structure of a bromo-dichloro morpholine derivative reveals that the morpholine ring adopts a chair conformation, and the butadiene unit is not planar, indicating a lack of full conjugation between the double bonds . Another study describes the crystal structure of a bromobenzyl morpholine derivative, where the morpholine ring also adopts a chair conformation, and the molecules form centro-symmetric dimers through intermolecular π-π interactions .

Chemical Reactions Analysis

The reactivity of morpholine derivatives has been explored in various chemical contexts. For example, the reaction of a morpholine enamine with p-bromophenyl vinyl sulphone has been studied, leading to the formation of enamine derivatives with different substitution patterns . Another study discusses the synthesis of a morpholine derivative by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, which was then characterized and screened for biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure and substituents. The synthesis of 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride is reported, with a yield of 62.3%, and the compound's structure is confirmed by IR, 1H NMR, and MS technology . The study of the cyclodehydrohalogenation of ω-[N-(aryl)-N-(halogenoacyl)]-aminoacetophenones indicates the possibility of π-acceptor resonance between the aromatic ring and the bromo-substituent, affecting the chemical properties of the resulting morpholines .

Safety And Hazards

The safety information for “4-(3-Bromophenethyl)morpholine” includes the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

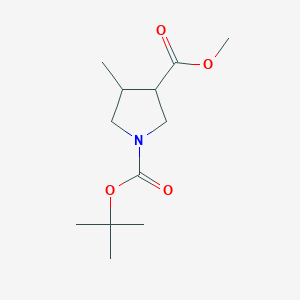

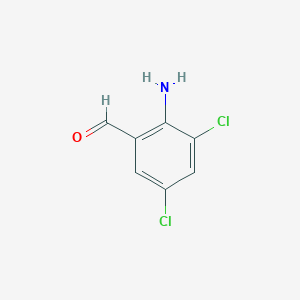

IUPAC Name |

4-[2-(3-bromophenyl)ethyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-12-3-1-2-11(10-12)4-5-14-6-8-15-9-7-14/h1-3,10H,4-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGPEQDLCZSZHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromophenethyl)morpholine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1290403.png)

![6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B1290404.png)

![1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1290407.png)

![Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1290419.png)